

Rinzimetostat (ORIC-944): In Vivo Application Notes and Protocols for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rinzimetostat, also known as ORIC-944, is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] Unlike first-generation PRC2 inhibitors that target the catalytic subunit EZH2, Rinzimetostat targets the Embryonic Ectoderm Development (EED) subunit.[2][3][4][5][6] This distinct mechanism of action offers potential advantages, including improved drug-like properties and the ability to overcome resistance mechanisms associated with EZH2 inhibitors.[4] Preclinical studies have demonstrated its efficacy in various cancer models, particularly in prostate cancer and lymphoma.[1][7][8] These application notes provide detailed protocols and quantitative data for the in vivo use of Rinzimetostat in preclinical research settings.

Mechanism of Action: Targeting the PRC2-EED Subunit

The PRC2 complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[9] [10][11] The core components of PRC2 include EZH2, SUZ12, and EED.[9][10] **Rinzimetostat** binds to the EED subunit, allosterically inhibiting the methyltransferase activity of the PRC2 complex.[2][3] This leads to a reduction in global H3K27me3 levels, resulting in the de-

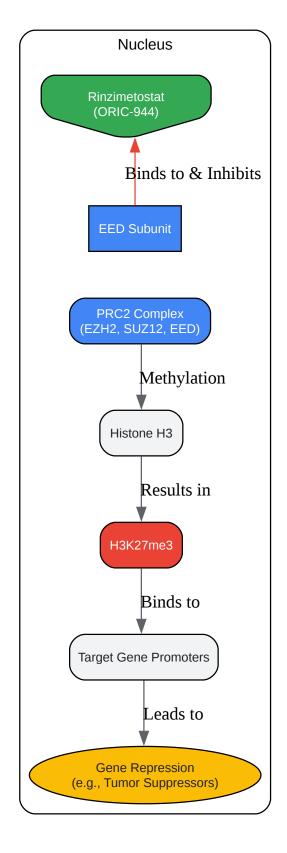


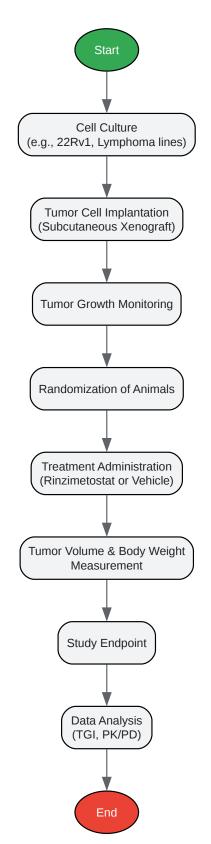




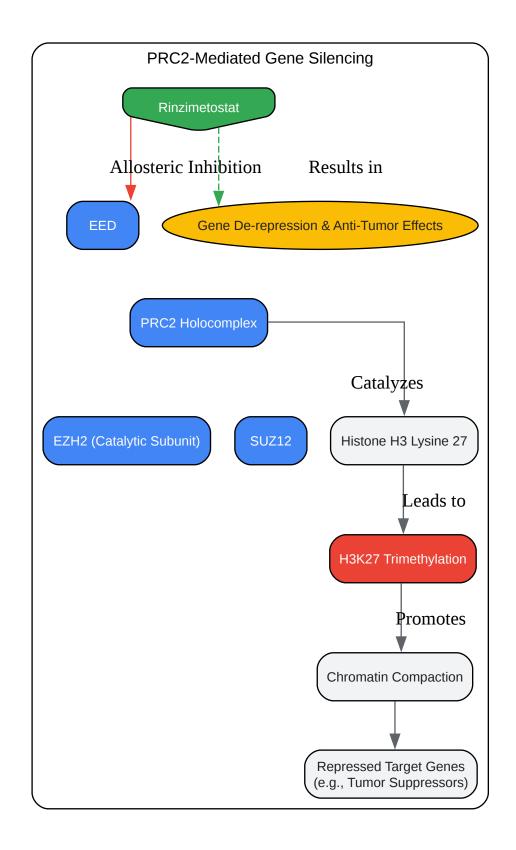
repression of PRC2 target genes, which can include tumor suppressors, and subsequent inhibition of tumor growth.[1][9]











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